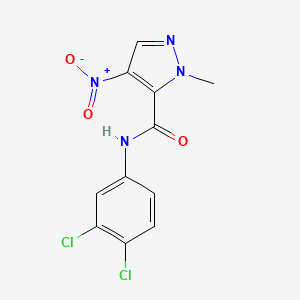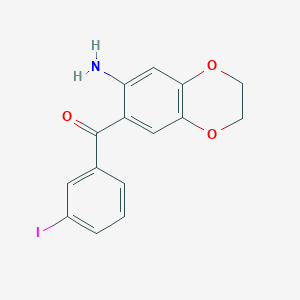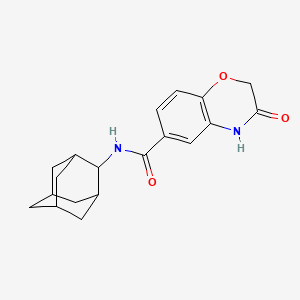
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
説明
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNP is a potent inhibitor of mitochondrial oxidative phosphorylation and has been used to probe the mechanisms of energy metabolism in living cells.
科学的研究の応用
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used extensively in scientific research as a tool to probe the mechanisms of energy metabolism in living cells. It is a potent inhibitor of mitochondrial oxidative phosphorylation, which is the process by which cells produce ATP, the energy currency of the cell. By inhibiting this process, this compound can be used to study the effects of energy depletion on cellular function and to investigate the mechanisms by which cells adapt to energy stress.
作用機序
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide acts as an uncoupler of oxidative phosphorylation, which means that it disrupts the coupling between the electron transport chain and ATP synthesis. This leads to a dissipation of the proton gradient across the mitochondrial inner membrane, which in turn leads to a decrease in ATP synthesis. The energy that is normally used to synthesize ATP is dissipated as heat, which can lead to an increase in metabolic rate and a decrease in body weight.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in metabolic rate, a decrease in body weight, and an increase in oxygen consumption. It has also been shown to increase the expression of genes involved in energy metabolism and to induce the formation of new mitochondria. However, this compound can also have toxic effects at high doses, including hyperthermia, oxidative stress, and cell death.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its ability to uncouple oxidative phosphorylation in a reversible manner, which allows for the study of the effects of energy depletion on cellular function. However, this compound can also have toxic effects at high doses, which can limit its usefulness in certain experiments. In addition, this compound has been shown to have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the development of new analogs of this compound that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the effects of this compound on different cell types and in different disease states. Finally, there is a need for further research into the mechanisms by which this compound uncouples oxidative phosphorylation and the downstream effects of this process on cellular function.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYZRBJJMZHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4,4-bis[(2-hydroxyethyl)thio]-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4332637.png)
![3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide](/img/structure/B4332670.png)
![ethyl N-[3-(3-fluorophenyl)propanoyl]glycinate](/img/structure/B4332674.png)
![3-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4332675.png)
![2-amino-6-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)pyridine-3,5-dicarbonitrile](/img/structure/B4332680.png)


![1,3-bis(4-methylphenyl)-1'-[3-(trifluoromethyl)benzyl]spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B4332695.png)
![ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4332705.png)
![ethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4332712.png)

![N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332736.png)
![N-[2-(1-adamantyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332740.png)
![5-(4-chlorophenyl)-10-(4-hydroxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4332741.png)